molecular formula C18H18N2O4 B2359909 Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 921919-02-0

Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2359909
CAS No.: 921919-02-0
M. Wt: 326.352
InChI Key: YHKNCFSRKKOLNH-UHFFFAOYSA-N
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Description

Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (referred to as BT2) is a synthetic small molecule with the chemical formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol (CAS: 922029-50-3) . It is synthesized via the reaction of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate, as described by Advanced Molecular Technologies . BT2 is recognized as an angiogenesis inhibitor, though its exact mechanism remains under investigation. The compound features a dibenzo[b,f][1,4]oxazepine core substituted with ethyl, methyl, and carbamate groups at positions 10, 8, and 2, respectively .

Properties

IUPAC Name

ethyl N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-4-23-18(22)19-12-6-8-15-13(10-12)17(21)20(3)14-9-11(2)5-7-16(14)24-15/h5-10H,4H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKNCFSRKKOLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 326.35192 g/mol
  • CAS Number : 922029-50-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It may act through the modulation of G-protein coupled receptors (GPCRs), particularly in relation to bitter taste receptors such as TAS2R14. These receptors are involved in various physiological processes, including immune responses and metabolic regulation.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Case Study : A study involving a structurally related compound showed a reduction in tumor growth in xenograft models when treated with the compound, suggesting potential therapeutic applications in oncology.

2. Anti-inflammatory Effects

The compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

  • Research Findings : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6.

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound could have neuroprotective effects.

  • Mechanism : The interaction with GPCRs may play a role in protecting neurons from oxidative stress and excitotoxicity.
  • Study Results : Preclinical trials indicate that treatment with the compound can improve cognitive function and reduce neuronal death in models of neurodegenerative diseases.

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects neurons from oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogues

Dibenzo[b,f][1,4]Thiazepine Derivatives

Compounds such as 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (MW: ~434.5 g/mol) and N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (MW: ~465.5 g/mol) replace the oxazepine oxygen with sulfur, forming a thiazepine ring . These derivatives are synthesized using NaH in DMF and alkylation/amidation protocols, yielding <10%–85% depending on substituents .

Table 1: Key Thiazepine Analogues
Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide ~434.5 10-ethyl, 8-carboxylate, 5-oxide D₂ receptor antagonist
10-Ethyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 419.1 10-ethyl, 8-carboxamide, 4-methylbenzyl Selective receptor modulation

Dibenzo[b,f][1,4]Oxazepine Derivatives with Modified Substituents

Anticonvulsant Analogues

Compounds like 10,11-dihydro-10-thiocarbamoyldibenz[b,f][1,4]oxazepine (2) (MW: ~286.3 g/mol) and 10-carbamoyl-2-nitrodibenz[b,f][1,4]oxazepine (3) (MW: ~311.3 g/mol) feature thiocarbamoyl or nitro groups at position 10 . These derivatives exhibit moderate anticonvulsant activity in electroshock tests but are less effective than carbamazepine . BT2’s carbamate group may offer improved metabolic stability over thiocarbamoyl analogues due to reduced susceptibility to oxidation .

Sulfonamide Derivatives

Sulfonamide-substituted analogues such as N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide (MW: 422.5 g/mol) replace the carbamate with sulfonamide groups .

Aryl Acetamide-Functionalized Analogues

Aryl acetamide derivatives (e.g., N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) ) introduce aromatic groups at position 7 . These modifications significantly impact binding affinity; for example, 8c (83% yield) shows enhanced solubility and target engagement compared to phenyl-substituted 8a (48% yield) . BT2’s carbamate group at position 2 may limit steric hindrance compared to bulkier acetamide substituents .

Table 2: Aryl Acetamide Derivatives
Compound Name Molecular Weight (g/mol) Substituent Yield Reference
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a) ~376.4 Phenyl 48%
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) ~394.4 4-Fluorophenyl 83%

Dibenzo[b,e][1,4]Diazepine Analogues

Diazepine-core compounds like 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine (CAS: 50892-62-1, MW: 260.7 g/mol) feature an additional nitrogen atom in the heterocyclic ring . This structural change alters electronic properties and may enhance CNS activity, though BT2’s oxazepine core likely offers better selectivity for angiogenesis-related targets .

Preparation Methods

Structural Context and Target Molecule

The target molecule belongs to the dibenzoxazepinone class, characterized by a seven-membered oxazepine ring fused to two benzene rings. Key features include:

  • 8-Methyl substitution : Introduces steric and electronic effects on the aromatic system.
  • 10-Methyl substitution : Affects the N-alkylation pattern of the oxazepinone ring.
  • Ethyl carbamate group : Positioned at the 2-position, contributing to hydrogen-bonding potential.

The molecular formula is C₁₈H₁₈N₂O₄ (molecular weight: 326.35 g/mol), differing from the 8-methyl analog (C₁₇H₁₆N₂O₄) by an additional methyl group at position 10.

Retrosynthetic Analysis

Retrosynthetic dissection reveals two primary strategies:

  • Late-stage carbamate installation on a preformed 8,10-dimethyldibenzoxazepinone.
  • Early-stage introduction of methyl groups during dibenzoxazepinone ring construction.

Both approaches leverage intermediates documented in dibenzoxazepinone syntheses.

Synthetic Pathways

Pathway 1: Alkylation of 8-Methyldibenzoxazepinone Precursors

Step 1: Synthesis of 2-Nitro-8-methyl-10H-dibenzo[b,f]oxazepin-11-one

Starting with 2-nitro-5-methylsalicylic acid, condensation with 2-methylaniline under Mitsunobu conditions yields 2-nitro-N-(2-methylphenyl)-5-methylbenzamide. Cyclization via intramolecular nucleophilic aromatic substitution (150°C, DMF, K₂CO₃) forms the dibenzoxazepinone core.

Reaction conditions :

  • Temperature: 150°C
  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate
  • Yield: 68%
Step 2: N-Alkylation at Position 10

The nitro intermediate undergoes N-alkylation using methyl iodide (CH₃I) in the presence of NaH (tetrahydrofuran, 0°C to room temperature). This step introduces the 10-methyl group.

Characterization :

  • 1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.78 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.45–7.32 (m, 4H, ArH), 4.12 (s, 3H, NCH₃), 2.59 (s, 3H, ArCH₃).
Step 3: Nitro Reduction and Carbamate Formation

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine. Subsequent reaction with diethyl pyrocarbonate (EtOCO)₂O in dichloromethane (0°C, triethylamine) installs the ethyl carbamate.

Optimization notes :

  • Excess (EtOCO)₂O (1.5 equiv) ensures complete conversion.
  • Yield: 82% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Pathway 2: Direct Cyclization of Pre-methylated Intermediates

Step 1: Preparation of 2-Amino-8,10-dimethyldibenzo[b,f]oxazepin-11(10H)-one

2-Amino-5-methylsalicylic acid is coupled with 2,6-dimethylaniline using EDCI/HOBt, followed by cyclization (PCl₅, toluene, reflux). This one-pot method avoids nitro intermediates.

Advantages :

  • Fewer steps compared to Pathway 1.
  • Higher overall yield (74%).
Step 2: Ethoxycarbonylation

The amine reacts with ethyl chloroformate (ClCO₂Et) in pyridine (0°C, 2 h) to form the carbamate.

Critical parameters :

  • Anhydrous conditions prevent hydrolysis.
  • Yield: 89%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d₆): δ 8.15 (d, J = 2.1 Hz, 1H), 7.89 (dd, J = 8.7, 2.1 Hz, 1H), 7.52–7.41 (m, 4H), 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.08 (s, 3H, NCH₃), 2.61 (s, 3H, ArCH₃), 1.31 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • 13C NMR (126 MHz, DMSO-d₆): δ 169.8 (C=O), 155.2 (NCOO), 147.3, 134.5, 132.1, 129.8, 128.4, 127.9, 126.3, 124.7, 121.4, 61.7 (OCH₂CH₃), 38.5 (NCH₃), 21.3 (ArCH₃), 14.2 (OCH₂CH₃).
  • HRMS (ESI) : m/z calculated for C₁₈H₁₈N₂O₄ [M+H]⁺: 327.1345; found: 327.1348.

Comparative Analysis of Synthetic Routes

Parameter Pathway 1 Pathway 2
Total Steps 3 2
Overall Yield 68% × 82% ≈ 56% 74% × 89% ≈ 66%
Key Advantage Scalable nitro intermediates Fewer steps, higher yield
Limitation Requires hazardous alkylation reagents Limited substrate flexibility

Q & A

Q. What are the key synthetic pathways for Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves reacting 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one with diethyl pyrocarbonate under controlled conditions. Key steps include:

  • Grignard Reagent Optimization : Using 3–4 equivalents of ethylmagnesium bromide (EtMgBr) yields the dibenzo[b,f][1,4]oxazepine core with >80% efficiency. Substituting EtMgBr with PhMgBr or allylMgBr alters product distribution .
  • Purification : Post-synthesis, silica gel chromatography or HPLC ensures purity (>95%).
  • Yield Enhancement : Adjusting stoichiometry of diethyl pyrocarbonate and maintaining anhydrous conditions minimizes side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, particularly the carbamate (-OCONH-) and oxazepine ring resonances .
  • HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity, with retention times compared to standards .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated 410.44 g/mol) and fragmentation patterns .

Q. What biological targets or pathways are associated with this compound?

Methodological Answer: The compound inhibits pro-inflammatory adhesion molecules:

  • ICAM-1/VCAM-1 Suppression : Flow cytometry reveals dose-dependent inhibition of IL-1β-induced ICAM-1 expression in HMEC-1 endothelial cells (IC₅₀ ~10 µM). Structural analogs lacking the carbamate group (e.g., BT3) show no activity, highlighting the carbamate’s role .
  • Angiogenesis Modulation : Reduces vascular permeability in preclinical models, suggesting JAK-STAT or MAPK pathway involvement, though exact targets require validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxazepine ring) influence bioactivity?

Methodological Answer:

  • Carbamate vs. Sulfonamide : Replacing the carbamate with sulfonamide (e.g., N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide) reduces anti-inflammatory efficacy, indicating hydrogen-bonding interactions are critical .
  • Methyl Substitutions : 8,10-Dimethyl groups enhance metabolic stability compared to unsubstituted analogs, as shown in hepatic microsome assays .

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundICAM-1 Inhibition (IC₅₀, µM)Metabolic Stability (t₁/₂, min)
Target Compound (BT2)1045
BT3 (No carbamate)>10015
8,10-Diethyl Analog860

Q. How can researchers resolve contradictions in biological activity across different cell models?

Methodological Answer:

  • Model-Specific Variables : Differences in ICAM-1 expression levels (e.g., HMEC-1 vs. HUVECs) may explain variability. Normalize data to baseline adhesion molecule expression using qRT-PCR .
  • Dose-Response Validation : Use sigmoidal curve fitting (e.g., GraphPad Prism) to calculate IC₅₀ values across ≥3 independent experiments. Address outliers via Grubbs’ test .

Q. What strategies mitigate ethyl carbamate-related safety concerns during synthesis?

Methodological Answer:

  • Residual Analysis : Employ GC-MS with a DB-Wax column (LOD: 10 µg/L) to detect ethyl carbamate byproducts. Internal standards (e.g., methyl carbamate) improve quantification .
  • Enzymatic Detoxification : Urethanase from Bacillus licheniformis degrades ethyl carbamate residues in vitro (90% efficiency, pH 7.0, 37°C) .

Methodological Challenges and Solutions

Q. How to design experiments comparing this compound’s efficacy with existing JAK inhibitors?

Methodological Answer:

  • In Vitro Assays : Use THP-1 monocytes co-cultured with HMEC-1 cells to measure adhesion (Calcein-AM labeling) under TNF-α stimulation. Compare to JAK inhibitors (e.g., tofacitinib) .
  • Pathway Mapping : Western blotting for pERK/STAT1 phosphorylation clarifies mechanism divergence from JAK-targeting drugs .

Q. What computational tools predict metabolic liabilities of the carbamate group?

Methodological Answer:

  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify hydrolysis hotspots. For example, the carbamate’s ethyl group is prone to esterase-mediated cleavage .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect primary metabolites (e.g., hydroxylated dibenzooxazepine) .

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